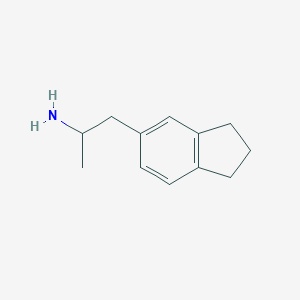
5-(2-Aminopropyl)-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminopropyl)-2,3-dihydro-1H-indene, also known as this compound, is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
5-APDI is characterized by the following chemical properties:
- Chemical Formula : C₁₂H₁₇N
- Molar Mass : 175.275 g/mol
- Chirality : Racemic mixture
5-APDI acts as a weakly selective serotonin releasing agent (SSRA) with notable IC50 values for inhibiting the reuptake of neurotransmitters:
- Serotonin : 82 nM
- Dopamine : 1,848 nM
- Norepinephrine : 849 nM
These properties indicate its potential utility in understanding serotonin-related pathways and their implications in mood disorders and other neuropsychiatric conditions .
Psychoactive Research
5-APDI has been studied for its effects as an entactogen, which may provide insights into the treatment of anxiety and depression. Its ability to induce feelings of emotional closeness and empathy has made it a subject of interest in psychopharmacological studies.
Comparative Studies with Other Compounds
Research has demonstrated that while 5-APDI can fully substitute for MBDB (a known entactogen), it does not fully substitute for amphetamine in trained animal models. This distinction aids researchers in understanding the nuanced effects of various psychoactive substances .
Toxicology Studies
The classification of 5-APDI as a Class B drug under the Misuse of Drugs Act since June 2014 highlights concerns regarding its safety profile. Toxicological studies have indicated potential risks associated with its use, necessitating further investigation into its long-term effects and safety compared to other similar compounds .
Case Study 1: Clinical Observations
In clinical settings, reports have indicated that users of 5-APDI experience heightened sensory perception and emotional responses. These observations have led to discussions regarding its potential therapeutic applications in controlled environments.
Case Study 2: Comparative Analysis with Other Entactogens
A comparative analysis between 5-APDI and other entactogens like MDMA has been conducted to evaluate their pharmacodynamics and subjective effects on users. Findings suggest that while both compounds share some similarities, their mechanisms differ significantly, providing insights into their unique therapeutic potentials .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Psychoactive Research | Study of emotional and empathogenic effects | Potential for treating anxiety/depression |
| Comparative Studies | Analysis against MBDB and amphetamines | Distinct substitution profiles |
| Toxicology | Safety assessments under controlled conditions | Classified as Class B drug |
| Clinical Observations | User experiences in therapeutic settings | Heightened sensory perception reported |
Propiedades
Número CAS |
152624-02-7 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3 |
Clave InChI |
QYVNZHBQYJRLEX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
SMILES canónico |
CC(CC1=CC2=C(CCC2)C=C1)N |
Sinónimos |
5-(2-aminopropyl)-2,3-dihydro-1H-indene 5-NProp-DI HCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















